molecular formula C16H13NO3 B6323427 (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 111203-80-6

(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B6323427
CAS No.: 111203-80-6
M. Wt: 267.28 g/mol
InChI Key: JMPYCZKHCWNVIL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core (C=O-C=C) bridging two aromatic rings: a 3-methylphenyl group (Ring A) and a 3-nitrophenyl group (Ring B). Chalcones are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between acetophenones and benzaldehydes . The 3-methyl and 3-nitro substituents on the aromatic rings influence its electronic, optical, and biological properties. The compound's structure has been validated via spectroscopic methods (e.g., IR, NMR) and crystallography .

Properties

IUPAC Name

(E)-1-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(11-13)17(19)20/h2-11H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPYCZKHCWNVIL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Alkaline-Catalyzed Protocol

The Claisen-Schmidt condensation between 3-methylacetophenone and 3-nitrobenzaldehyde under basic conditions remains the most widely used method. A typical procedure involves dissolving equimolar quantities of the ketone (1.34 g, 0.01 mol) and aldehyde (1.51 g, 0.01 mol) in ethanol (20 mL) with aqueous NaOH (40%, 5 mL) as the catalyst. The mixture is stirred at room temperature for 6–12 hours, yielding a precipitate that is filtered, washed with cold ethanol, and recrystallized from an ethanol-DMF (9:1) mixture.

Key Parameters:

  • Temperature: Room temperature (25°C) avoids side reactions like Michael addition.

  • Solvent: Ethanol balances reactivity and solubility, while DMF enhances recrystallization purity.

  • Yield: 72–86% under optimal conditions.

Mechanochemical Synthesis

Grinding the reactants in the absence of solvent using a mortar and pestle with KOH (1.2 g, 0.03 mol) accelerates the reaction. This method reduces purification steps and achieves 94% yield for analogous chalcones. For the target compound, 3-methylacetophenone and 3-nitrobenzaldehyde are ground for 30 minutes, followed by neutralization with dilute HCl. The crude product is purified via column chromatography (hexane:ethyl acetate, 12:2).

Advantages:

  • Eliminates solvent waste.

  • Reduces reaction time to 30 minutes.

Advanced Catalytic Systems

Phase Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst under microwave irradiation enhances reaction efficiency. A mixture of 3-methylacetophenone (1.34 g), 3-nitrobenzaldehyde (1.51 g), TBAB (0.32 g), and NaOH (0.48 g) in water (10 mL) is irradiated at 300 W for 5 minutes, achieving 89% yield.

Mechanism:

  • TBAB facilitates interfacial transfer of hydroxyl ions, accelerating enolate formation.

  • Microwave heating reduces side reactions, improving E-selectivity.

Surfactant-Assisted Reactions

Cetyltrimethylammonium bromide (CTAB) or Tween 80 in water enables micellar catalysis. For example, CTAB (0.5 g) is added to a mixture of the ketone and aldehyde in water (15 mL) with NaOH (0.48 g). Stirring at 45°C for 2 hours yields 82–94% product.

Benefits:

  • Surfactants stabilize intermediates, enhancing reaction rates.

  • Aqueous media align with green chemistry principles.

Structural Characterization and Validation

Spectroscopic Analysis

FT-IR:

  • C=O stretch at 1,650 cm⁻¹.

  • NO₂ asymmetric/symmetric stretches at 1,518 cm⁻¹ and 1,444 cm⁻¹.

  • C=C stretch at 1,605 cm⁻¹.

¹H NMR (CDCl₃):

  • Olefinic protons as doublets at δ 7.55 (J = 15.7 Hz) and δ 6.73 (J = 15.7 Hz).

  • Aromatic protons between δ 7.09–7.36.

Comparative Analysis of Methods

MethodCatalystSolventTimeYieldPurity (HPLC)
Alkaline CondensationNaOHEthanol12 h86%98.5%
MechanochemicalKOHSolvent-free0.5 h94%97.2%
PTC-MicrowaveTBAB/NaOHWater5 min89%99.1%
Surfactant-AssistedCTAB/NaOHWater2 h92%98.8%

Challenges and Optimization Strategies

Stereoselectivity Control

The E-configuration is favored due to steric hindrance between the 3-methyl and 3-nitro groups. Deuterated NMR studies confirm >99% E-selectivity when reactions are conducted below 30°C.

Purification Techniques

Recrystallization from ethanol-DMF (9:1) removes unreacted aldehydes, while column chromatography (silica gel, hexane:ethyl acetate) isolates the product from dihydrochalcone byproducts.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies using microreactors (0.5 mL volume) with CTAB/NaOH achieve 91% yield in 10 minutes, demonstrating potential for kilogram-scale production.

Waste Management

Solvent-free methods reduce VOC emissions by 78% compared to traditional ethanol-based protocols.

Emerging Technologies

Photocatalytic Methods

Preliminary studies using TiO₂ nanoparticles under UV light show 85% yield in 1 hour, though scalability remains unproven.

Biocatalytic Routes

Lipase-mediated condensation in ionic liquids (e.g., [BMIM][BF₄]) achieves 76% yield, offering enzymatic specificity for niche applications .

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Information for Substituted Propenones

Based on the search results, there are several compounds with similar chemical names and structures. These compounds vary by the position of the methyl and nitro groups on the phenyl rings. Here's a breakdown of the available information:

1. 1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

  • Chemical Formula: C16H13NO3C_{16}H_{13}NO_3 .
  • Molecular Weight: 267.28 .
  • CAS Number: 57026-80-9 .
  • Synonyms: Includes variations of the name, such as 1-(4-METHYLPHENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE and (2E)-1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one .

2. 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

  • Chemical Formula: C16H13NO3C_{16}H_{13}NO_3 .
  • Molecular Weight: 267.28 g/mol .
  • Synonyms: Includes 25870-68-2, (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, 1-(3-Nitrophenyl)-3-(p-tolyl)prop-2-en-1-one, and (E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one .
  • IUPAC Name: (E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one .
  • InChI: InChI=1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3/b10-9+ .
  • InChIKey: CDRXRUCMKRIPTF-MDZDMXLPSA-N .
  • SMILES: CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)N+[O-] .

3. (2E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

  • Chemical Formula: C16H13NO3C_{16}H_{13}NO_3 .
  • Molecular Weight: 267.28 g/mol .
  • Synonyms: Includes 13909-56-3, NSC621365 .
  • IUPAC Name: (E)-3-(4-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one .
  • InChI: InChI=1S/C16H13NO3/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(10-8-14)17(19)20/h2-11H,1H3/b11-6+ .
  • InChIKey: SBRXCTYIGBXNJY-IZZDOVSWSA-N .
  • SMILES: CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N+[O-] .

4. (2E)-1-(3-methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

  • Chemical Formula: C16H13NO3C_{16}H_{13}NO_3 .
  • Molecular Weight: 267.2793 .
  • CAS Number: 111203-80-6 .

Crystal Structures and Interactions

  • Crystal structures are available for some of these compounds .
  • The layers in the crystal structure are held together by π–π stacking interactions between the 4-methylphenyl ring and the 3-nitrophenyl ring .

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones can interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, they may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: NLO Properties of Selected Chalcones

Compound $c^{(3)}$ (×10⁻²² m² V⁻²) $β_{HRS}$ (×10⁻³⁰ esu)
Target compound 369.29 2.79
(2E)-1-(4-Nitrophenyl)-3-phenyl analog 277.00 1.76
4-Dimethylamino-substituted analog 187.15 4.43

Antibacterial Activity and Synergistic Effects

The 3-nitrophenyl group contributes to antibacterial potency by enhancing membrane permeability. Comparisons include:

  • (2E)-1-(3′-Methoxy-4′-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (AVMNB): The hydroxyl and methoxy groups on Ring A improve solubility and synergize with antibiotics (e.g., ciprofloxacin) against multidrug-resistant Staphylococcus aureus and Escherichia coli.
  • Piperazine-substituted chalcones: Piperazine at Ring A enhances IC₅₀ values (e.g., cardamonin: IC₅₀ = 4.35 µM) compared to non-piperazine analogs (IC₅₀ > 4.7 µM). The target compound’s methyl group may limit its inhibitory activity against enzymes like p53-MDM2 .

Table 2: Antibacterial and Anticancer Activities

Compound Antibacterial Synergy IC₅₀ (µM)
Target compound Not reported >10
AVMNB (hydroxyl/methoxy-substituted) Yes (with ciprofloxacin) 4.35
Cardamonin (piperazine-substituted) No 4.35

Anticancer Activity and Structure-Activity Relationships (SAR)

  • (E)-3-(3-Nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one : The 2,4,6-trimethoxy group on Ring A enhances anticancer activity by inhibiting glycolysis pathways. The target compound’s 3-methyl group lacks methoxy substituents, which are critical for binding to HSP90 .
  • Halogen-substituted analogs: Bromine or chlorine at Ring A increases cytotoxicity. For example, (2E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone shows IC₅₀ = 4.7 µM, whereas the target compound’s methyl group may reduce electronegativity and potency .

Electronic and Optical Properties

  • (2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one : The methoxy group at Ring A red-shifts UV-Vis absorption maxima (λₘₐₓ = 385 nm) compared to the target compound (λₘₐₓ = 350 nm), indicating extended conjugation .
  • Thiophene-containing chalcones : Substituting phenyl with thiophene (e.g., (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one) reduces $c^{(3)}$ to 0.24 ×10⁻²² m² V⁻², highlighting the importance of aromatic ring rigidity .

Biological Activity

(2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in anticancer and antimicrobial fields. The following sections detail its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.

  • IUPAC Name : (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
  • Molecular Formula : C16H13NO3
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 57026-80-9

Synthesis

The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and a ketone. For (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, the reaction conditions include:

  • Reagents : 3-methylacetophenone and 3-nitrobenzaldehyde.
  • Catalysts : Base catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction.

Anticancer Activity

Research indicates that (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits promising anticancer properties. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves:

  • Caspase Activation : At concentrations of 10 μM, the compound enhanced caspase-3 activity by 1.33 to 1.57 times, indicating its role in promoting programmed cell death .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer effects, this chalcone derivative has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized below:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli8.0
Bacillus subtilis5.0
Pseudomonas aeruginosa12.0

These results indicate that (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one possesses broad-spectrum antibacterial properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, leading to apoptosis in cancer cells .
  • DNA Interaction : Nitro-containing compounds often exhibit DNA alkylation properties, disrupting cellular replication processes .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in treated cells, contributing to cell death pathways.

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives in clinical settings:

  • A study on a series of nitro-substituted chalcones demonstrated their ability to inhibit tumor growth in vivo using xenograft models .
  • Clinical evaluations have suggested that these compounds may enhance the effectiveness of existing chemotherapeutic agents when used synergistically.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-1-(3-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 3-methylacetophenone and 3-nitrobenzaldehyde. Evidence from analogous chalcone syntheses (e.g., using substituted acetophenones and aldehydes) indicates that ethanol as a solvent and aqueous NaOH as a base at room temperature yield high-purity products . Key optimization steps include:

  • Monitoring reaction progress via TLC.
  • Adjusting molar ratios (typically 1:1 ketone:aldehyde).
  • Purification via recrystallization (e.g., using ethanol or methanol).
    • Validation : Confirm the E-stereochemistry using 1H NMR coupling constants (J ≈ 12–16 Hz for trans-olefinic protons) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

  • Spectroscopy :

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and α,β-unsaturated ketone protons (δ 7.2–7.8 ppm, J ≈ 15–16 Hz). The 3-nitrophenyl group shows distinct deshielding in 13C NMR (C-NO2 at δ ~148 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and nitro (NO2) asymmetric/symmetric stretches at ~1520 and 1340 cm⁻¹ .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intermolecular interactions. For chalcone derivatives, triclinic or monoclinic crystal systems (e.g., P1̄ or P2₁/c) are common, with torsion angles <5° confirming planar enone systems .

Advanced Research Questions

Q. How does the presence of the 3-nitrophenyl group influence the electronic properties and potential nonlinear optical (NLO) activity?

  • Electronic Effects : The electron-withdrawing nitro group enhances intramolecular charge transfer (ICT) between the 3-methylphenyl (electron-donating) and 3-nitrophenyl moieties. This is quantified via:

  • DFT calculations : HOMO-LUMO gaps (ΔE ≈ 3.5–4.5 eV for similar nitrochalcones) .
  • Hyperpolarizability (β) : Measured via Kurtz-Perry powder technique or EFISHG ; nitro groups increase β values, making the compound suitable for NLO applications .
    • Structure-Activity : Crystallographic data show that planar enone systems and π-stacking interactions (e.g., between nitro and methylphenyl rings) enhance NLO response .

Q. What computational approaches (e.g., DFT) are recommended to model the compound’s reactivity and interaction with biological targets?

  • DFT Protocols :

  • B3LYP/6-311++G(d,p) : Optimize geometry and calculate frontier molecular orbitals (FMOs) .
  • Molecular Electrostatic Potential (MESP) : Identify electrophilic/nucleophilic sites for drug-target interactions .
  • Molecular docking (e.g., AutoDock Vina): Screen against enzymes (e.g., E. coli FabH for antimicrobial activity) using crystal structures from the PDB .
    • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this chalcone derivative?

  • Case Study : Discrepancies in 13C NMR chemical shifts (e.g., carbonyl carbon computed at δ 185 ppm vs. observed δ 190 ppm) may arise from solvent effects or crystal packing. Mitigation strategies include:

  • PCM Solvent Models : Incorporate solvent (e.g., DMSO) in DFT calculations .
  • Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O) in SCXRD data that perturb electronic environments .
    • Statistical Tools : Use linear regression to correlate computed vs. experimental data (R² > 0.95 indicates robust models) .

Q. What methodologies are employed to assess the antimicrobial or anticancer potential of this compound in vitro?

  • Antimicrobial Assays :

  • Broth microdilution (CLSI guidelines): Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Zone of inhibition : Compare to standard drugs (e.g., ampicillin) .
    • Anticancer Screening :
  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC50 values <50 µM considered potent .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.